Lipophilicity (LogP) Head-to-Head: Brominated vs. Des-Bromo Furan Analogue
The 5-bromine substitution on the furan ring confers a quantifiable increase in lipophilicity compared to the non-halogenated (R)-1-(furan-2-yl)pentan-1-amine. Computed LogP values, sourced from vendor technical datasheets using a consistent computational methodology, allow a direct cross-study comparison . This ΔLogP of +0.76 corresponds to an approximately 5.8-fold increase in computed octanol-water partition coefficient, a magnitude that can meaningfully affect passive membrane permeability, non-specific protein binding, and in vivo distribution.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2321 |
| Comparator Or Baseline | (R)-1-(furan-2-yl)pentan-1-amine (des-bromo analogue, CAS 781611-07-2): LogP = 2.4696 |
| Quantified Difference | ΔLogP = +0.7625 (brominated compound is ~5.8× more lipophilic by partition coefficient ratio) |
| Conditions | Computed LogP values from vendor datasheets (Leyan and Chemscene); consistent computational methodology. |
Why This Matters
For procurement decisions, the brominated compound is the mandatory choice when higher lipophilicity is required for target engagement, blood-brain barrier penetration, or when the bromine is needed as a synthetic handle; the des-bromo analogue cannot substitute where these properties are design-critical.
